molecular formula C17H16FN3O2 B11122855 Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11122855
M. Wt: 313.33 g/mol
InChI Key: HFNRMJNVXRGXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

Systematic Nomenclature and Molecular Identity

The compound is systematically named ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate, reflecting its core structure and substituents. Key identifiers include:

  • CAS Registry Number : 893691-07-1
  • Molecular Formula : $$ \text{C}{17}\text{H}{16}\text{FN}{3}\text{O}{2} $$
  • Molecular Weight : 313.33 g/mol

The imidazo[1,2-a]pyridine core consists of a fused bicyclic system with a five-membered imidazole ring adjacent to a six-membered pyridine ring. Substituents are positioned as follows:

  • A 4-fluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core.
  • A methyl group at the 6-position of the pyridine ring.
  • A carbamate group ($$ \text{-O(C=O)NH}_2 $$) at the 3-position, esterified with an ethyl group.
Table 1: Structural and Physicochemical Properties
Property Value/Description
Density 1.27 ± 0.1 g/cm³ (Predicted)
pKa 5.98 ± 0.46 (Predicted)
Topological Polar Surface Area 64.7 Ų (Calculated)

Spectroscopic Characterization

While experimental spectral data are limited in publicly available literature, analogous imidazo[1,2-a]pyridine derivatives suggest characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

  • $$ ^1\text{H} $$-NMR : Aromatic protons in the 7.0–8.5 ppm range, with distinct splitting patterns for the fluorophenyl and methyl groups.
  • $$ ^{13}\text{C} $$-NMR : Carbonyl carbons (carbamate) near 155–160 ppm, and fluorinated aromatic carbons at 115–125 ppm.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-17(22)20-16-15(12-5-7-13(18)8-6-12)19-14-9-4-11(2)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

HFNRMJNVXRGXTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Intermediate Approach

A method adapted from CN105111212A involves using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a carbonamidine intermediate. Here, 2-amino-6-methylpyridine reacts with DMF-DMA at 60–110°C to form N,N-dimethyl-N'-(6-methylpyridin-2-yl)carbonamidine . Subsequent cyclization with α-haloesters or α-haloketones introduces the 3-position substituent. For the 2-(4-fluorophenyl) group, 4-fluorophenylacetaldehyde or its bromide could serve as the electrophilic partner.

Example Protocol

  • Step 1 : React 2-amino-6-methylpyridine (10 mmol) with DMF-DMA (40 mL) at 110°C for 1 hour to form the carbonamidine intermediate.

  • Step 2 : Add ethyl bromoacetate (12 mmol) and NaHCO₃ (12 mmol) in dioxane, heating at 120°C for 4 hours to yield the imidazo[1,2-a]pyridine ester.

  • Step 3 : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling using 4-fluorophenylboronic acid and a palladium catalyst.

Key Variables

  • Solvent : Dioxane or toluene.

  • Temperature : 80–160°C.

  • Base : NaHCO₃ or K₂CO₃.

Alternative Routes and Comparative Analysis

One-Pot Cyclization-Carbamation

Purification and Characterization

Recrystallization Techniques

Crude products are purified using mixed solvents (e.g., hexane:ethyl acetate = 3:1). For the target compound, acetonitrile/water (2:1) recrystallization yields >98% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) isolates the carbamate derivative.

Analytical Data

  • Melting Point : 145–147°C (predicted).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, OCH₂), 7.15–8.10 (m, 5H, Ar-H).

Challenges and Optimization

Byproduct Formation

  • Issue : Competing N-alkylation during carbamate introduction.

  • Solution : Use bulky bases (e.g., DBU) to favor O-alkylation.

Scale-Up Considerations

  • Cost : DMF-DMA and oxalyl chloride are economical at scale.

  • Safety : Oxalyl chloride requires strict moisture control .

Chemical Reactions Analysis

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazopyridine derivatives, including ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cells, suggesting a potential for further development as anticancer agents .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that such compounds can inhibit specific enzymes or receptors involved in tumor growth, enhancing their therapeutic efficacy .

Regenerative Medicine

Potential Applications in Regenerative Therapies
The compound has been explored for its applications in regenerative medicine due to its ability to promote cellular regeneration and repair. Research indicates that imidazopyridine derivatives can influence stem cell behavior and enhance tissue regeneration processes. This could be particularly beneficial in treating degenerative diseases or injuries where tissue repair is crucial .

In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various human cancer cell lines. For example, it has been reported to have nanomolar activity against breast and ovarian cancer cells, indicating a broad-spectrum antitumor potential. These findings support the need for further investigation into its therapeutic applications .

Structure-Activity Relationship (SAR)
The structure-activity relationship studies of similar compounds reveal that modifications at specific positions on the imidazopyridine ring can significantly influence biological activity. The presence of the fluorophenyl group enhances lipophilicity and receptor binding affinity, which may contribute to the compound's effectiveness as a therapeutic agent .

Case Studies

Case Study Overview
Several case studies have documented the efficacy of imidazopyridine derivatives in preclinical models:

  • Study on Antitumor Efficacy: A study demonstrated that a related compound significantly reduced tumor size in murine models compared to controls, highlighting its potential as an anticancer agent.
  • Regenerative Effects: Research involving stem cell differentiation showed that imidazopyridine derivatives could enhance the regenerative capabilities of stem cells in vitro, suggesting applications in tissue engineering and regenerative therapies.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, the compound exerts its therapeutic effects, such as reducing inflammation and improving insulin sensitivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs with modifications in substituents, heterocyclic cores, and functional groups. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]Pyridine Derivatives

Compound Name Substituents Core Structure Functional Group MIC (µM) vs. Mtb Key Findings
Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate 4-Fluorophenyl, 6-methyl Imidazo[1,2-a]pyridine Carbamate 0.03 High potency, low toxicity, targets cytochrome bcc1 oxidase .
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (PF17) 4-Fluorophenyl, 6-methyl, ether linkage Imidazo[1,2-a]pyridine Ether-aniline 0.03 Template for 3D-QSAR modeling (R²=0.9688, Q²=0.9045), ATP synthase inhibition .
S-(2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl) dimethylcarbamothioate 4-Methoxyphenyl, 6-methyl Imidazo[1,2-a]pyridine Carbamothioate N/A Reduced lipophilicity vs. fluoro analog; lower antimicrobial activity .
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol 4-Chlorophenyl, 6-methyl Imidazo[1,2-a]pyridine Methanol N/A Chlorine increases steric bulk but decreases metabolic stability vs. fluorine .
Ethyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate Phenyl Imidazo[1,2-a]pyrimidine Carbamate N/A Pyrimidine core reduces binding affinity compared to pyridine .

Substituent Effects

  • 4-Fluorophenyl vs. 4-Chlorophenyl : The fluorine atom’s smaller size and higher electronegativity enhance lipophilicity (logP = 3.2) and improve target binding compared to chlorine (logP = 3.5), which introduces steric hindrance .
  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Methoxy groups increase electron density, reducing affinity for hydrophobic enzyme pockets (e.g., Mtb cytochrome bcc1 oxidase) .

Functional Group Modifications

  • Carbamate vs.
  • Carbamate vs. Methanol: The carbamate group enhances hydrogen-bonding interactions with target enzymes, whereas the methanol group lacks this capability, leading to reduced efficacy .

Core Heterocycle Variations

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine : Pyridine cores demonstrate higher binding affinity to ATP synthase and cytochrome oxidase targets than pyrimidine analogs, likely due to optimized π-π stacking interactions .

Research Findings and Implications

  • 3D-QSAR Modeling : The target compound’s fluorophenyl and carbamate groups are critical for activity, as demonstrated by high field contributions (steric and electrostatic) in QSAR models .
  • Synthetic Efficiency : The compound’s synthesis route is more scalable (70–85% yield) compared to pyrimidine-core derivatives, which require multi-step functionalization .
  • Toxicity Profile: Imidazo[1,2-a]pyridines generally exhibit lower cytotoxicity than quinoline-based analogs, making them promising candidates for further development .

Biological Activity

Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₃FN₂O₂
Molecular Weight273.27 g/mol
CAS Number122445546
SolubilitySoluble in organic solvents

This compound is believed to exert its biological effects through modulation of specific enzymatic pathways. Preliminary studies suggest it may act as an inhibitor of certain kinases or phosphatases involved in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that imidazopyridine derivatives exhibit anticancer activity. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation in vitro.

Case Study:
In a study involving various cancer cell lines (A549 lung cancer, MCF-7 breast cancer), the compound demonstrated an IC50 value of approximately 15 µM, indicating moderate potency against these cell lines .

Cell LineIC50 (µM)
A54915
MCF-718

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Findings:
In vivo studies showed that treated mice exhibited a significant reduction in behavioral deficits compared to control groups, with an observed improvement in memory retention tasks .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorophenyl group is critical for enhancing binding affinity to target proteins.

Key SAR Observations:

  • Substitution at the 4-position of the phenyl ring significantly increases potency.
  • The methyl group at position 6 on the imidazole ring enhances lipophilicity and cellular uptake.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies have shown no significant adverse effects at doses up to 100 mg/kg in rodents .

Q & A

Q. What are the optimized synthetic routes for Ethyl [2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a Vilsmeier-Haack reaction , where 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux. This forms the aldehyde intermediate, which is then subjected to carbamate formation using ethyl chloroformate . Key factors include:

  • Catalyst choice : Trifluoroacetic acid or perchloric acid improves cyclization efficiency for the imidazo[1,2-a]pyridine core .
  • Temperature control : Maintaining 0–10°C during aldehyde formation minimizes side reactions .
  • Solvent selection : Chloroform or dichloromethane enhances reaction homogeneity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substituent effects (e.g., fluorophenyl chemical shifts at δ 7.27–7.34 ppm in DMSO-d₆) and confirm carbamate linkage .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 328.2) and detects impurities .
  • HPLC : Quantifies purity (>98% achievable with gradient elution using C18 columns) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl and carbamate groups in biological activity?

Methodological Answer:

  • Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing 4-fluorophenyl with 3,4-dimethoxyphenyl or altering the carbamate to an amide). Test these in parallel for activity (e.g., antimicrobial assays) .
  • Key SAR findings :
Substituent ModificationBiological Activity TrendReference
4-Fluorophenyl → 4-Methoxyphenyl↓ Antitumor activity (50% potency)
Carbamate → Amide↓ Solubility; ↑ Metabolic stability

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying MIC values in antimicrobial studies)?

Methodological Answer:

  • Standardize assays : Use CLSI/M7-A6 guidelines for MIC determination to ensure reproducibility .
  • Orthogonal validation : Pair in vitro assays (e.g., broth microdilution) with mechanistic studies (e.g., target enzyme inhibition assays for cytochrome oxidase) .
  • Control for stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures may skew activity data .

Q. What in silico strategies are recommended to predict pharmacokinetic properties and target engagement for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with cytochrome bcc₁ oxidase (anti-TB target) or autotaxin (anti-fibrotic target) .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (TPSA = 65 Ų) and CYP3A4-mediated metabolism .
  • MD simulations : GROMACS assesses binding stability (>100 ns simulations to validate docking poses) .

Data Contradiction Analysis

  • Issue : Discrepancies in reported antitumor IC₅₀ values (e.g., 0.004 µM vs. 0.03 µM in similar imidazo[1,2-a]pyridines).
    • Resolution :

Verify cell line authenticity (STR profiling) and culture conditions (e.g., hypoxia effects) .

Normalize data to reference compounds (e.g., doxorubicin controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.